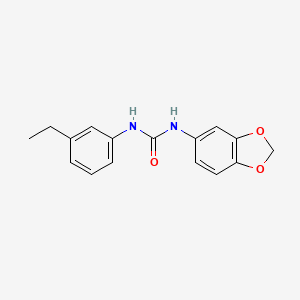

N-1,3-benzodioxol-5-yl-N'-(3-ethylphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

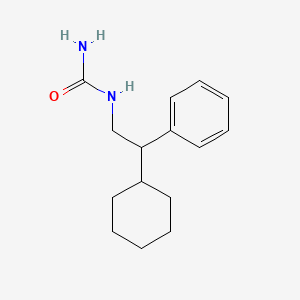

“N-1,3-benzodioxol-5-yl-N’-(3-ethylphenyl)urea” is a urea derivative containing a benzodioxol group and an ethylphenyl group . Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can be crucial for biological activity .

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzodioxol group attached to a urea group, which is also attached to an ethylphenyl group .Aplicaciones Científicas De Investigación

Anticancer Activity

“N-1,3-benzodioxol-5-yl-N’-(3-ethylphenyl)urea” derivatives have been studied for their potential as anticancer agents. A series of compounds with the 1-benzo[1,3]dioxol-5-yl moiety have shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . These compounds are synthesized via palladium-catalyzed C-N cross-coupling and evaluated for their ability to inhibit cancer cell proliferation. The structure–activity relationship studies help in identifying more active analogs and understanding the mechanisms of indole anticancer molecules.

Antioxidant Properties

Compounds with the 1,3-benzodioxole ring system, which is present in “N-1,3-benzodioxol-5-yl-N’-(3-ethylphenyl)urea,” are known to exhibit antioxidant properties . The synthesis of new derivatives has led to the evaluation of their antioxidant activity. These studies are crucial for developing compounds that can mitigate oxidative stress, which is a factor in many diseases, including neurodegenerative disorders and cancer.

Synthesis of Bioactive Molecules

The 1,3-benzodioxole group is a significant structural component in the synthesis of bioactive molecules. It serves as an important intermediate in the production of compounds like berberine and is also used in synthesizing quinolone drugs . Research in this area focuses on designing new analogs and exploring their therapeutic potential.

Tubulin Polymerization Inhibition

Some derivatives of “N-1,3-benzodioxol-5-yl-N’-(3-ethylphenyl)urea” have been designed to target tubulin polymerization, a process critical for cell division . By inhibiting this process, these compounds can induce mitotic blockade and apoptosis in cancer cells, making them promising candidates for anticancer therapies.

Sedative and Hypotensive Effects

The 1,3-benzodioxole moiety is associated with sedative and hypotensive effects. Compounds containing this group have been reported to possess these biological activities, which can be beneficial in the development of new medications for anxiety and hypertension .

Antimicrobial and Antitumor Activities

Research has indicated that the 1,3-benzodioxole structure can contribute to antimicrobial and antitumor activities. This makes “N-1,3-benzodioxol-5-yl-N’-(3-ethylphenyl)urea” a valuable compound for further exploration in the development of new treatments for infections and cancer .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to target microtubules and their component protein, tubulin . Tubulin is a critical protein for cell division, and its disruption can lead to cell cycle arrest and apoptosis .

Mode of Action

, related compounds have been shown to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure. This interference with microtubule dynamics can disrupt cell division and lead to cell death .

Biochemical Pathways

Compounds that target tubulin typically affect the mitotic spindle assembly, a crucial process in cell division . Disruption of this process can lead to cell cycle arrest and apoptosis .

Result of Action

Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(3-ethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-2-11-4-3-5-12(8-11)17-16(19)18-13-6-7-14-15(9-13)21-10-20-14/h3-9H,2,10H2,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXFCTQXVMHFJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenol](/img/structure/B5291661.png)

![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5291667.png)

![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea hydrochloride](/img/structure/B5291671.png)

![2-(3-chloro-4-hydroxyphenyl)-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5291675.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B5291704.png)

![2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5291711.png)

![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291725.png)

![N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide](/img/structure/B5291755.png)

![6-iodo-3-methyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5291756.png)